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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Laser Capture Microdissection (LCM) in the study of Medicago truncatula root tissues. This

powerful technique allows for the isolation of specific cell types or tissues from complex root

structures, enabling precise downstream molecular analysis.

Application Notes
Laser Capture Microdissection (LCM) is a valuable tool for investigating the intricate cellular

and molecular processes within Medicago truncatula roots, particularly in the context of

symbiotic relationships with rhizobia and mycorrhizal fungi. By isolating pure populations of

cells, researchers can overcome the limitations of whole-organ analysis, where the molecular

signatures of rare or specific cell types are often diluted.

Key applications of LCM in Medicago root research include:

Spatial and Temporal Gene Expression Analysis: LCM coupled with transcriptomics

(microarrays or RNA-sequencing) allows for the characterization of gene expression profiles

in distinct root tissues (e.g., epidermis, cortex, vascular cylinder) and specialized structures

like nodules at different developmental stages.[1][2][3] This has been instrumental in
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identifying genes involved in the early stages of nodulation signaling and symbiosome

development.[1][2][4]

Investigating Plant-Microbe Interactions: Researchers have successfully used LCM to study

the molecular dialogue between Medicago and its symbiotic partners. By separately

analyzing infected and uninfected cells, it is possible to identify plant genes that are

specifically up- or down-regulated in response to microbial colonization.[1][2][4]

Cell-Type Specific Proteomics and Metabolomics: While more challenging due to lower

starting material, LCM can be coupled with mass spectrometry to analyze the proteome and

metabolome of specific root cell populations. This provides insights into the functional roles

of proteins and the metabolic state of cells during various biological processes.

Drug Discovery and Target Identification: For professionals in drug development, LCM can

be a powerful tool to identify novel molecular targets. By comparing the molecular profiles of

cells from treated versus untreated plants, or from different stages of a disease or symbiotic

interaction, specific genes, proteins, or metabolites that are critical for a particular process

can be identified.

Quantitative Data from LCM-based Transcriptomic
Studies
The following tables summarize quantitative data from studies that have utilized LCM to

investigate gene expression in Medicago truncatula roots and nodules.
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Experimental Protocols
Protocol 1: Tissue Preparation and Sectioning for LCM
This protocol outlines the steps for fixing, embedding, and sectioning Medicago truncatula root

tissues to preserve morphology and RNA integrity for LCM.

Materials:

Farmer's Fixative (3:1 absolute ethanol:glacial acetic acid)

Ethanol series (70%, 85%, 95%, 100%)

Xylene

Paraffin wax

Microtome
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RNase-free water and reagents

Glass slides

Procedure:

Fixation: Immediately after excavation, immerse freshly harvested Medicago roots or

nodules in ice-cold Farmer's Fixative. Incubate for 2-4 hours at 4°C.

Dehydration: Dehydrate the fixed tissues through a graded ethanol series (e.g., 70%, 85%,

95%, 100% ethanol), with each step lasting 30-60 minutes at 4°C.

Clearing: Transfer the dehydrated tissues to xylene for clearing. Perform two changes of

xylene, each for 30-60 minutes at room temperature.

Paraffin Infiltration: Infiltrate the tissues with molten paraffin wax at 60°C. Perform several

changes of paraffin over 1-2 days to ensure complete infiltration.

Embedding: Embed the infiltrated tissues in paraffin blocks and allow them to solidify at room

temperature.

Sectioning: Section the paraffin-embedded tissues to a thickness of 8-12 µm using a

microtome.

Mounting: Mount the sections onto RNase-free glass slides.

Deparaffinization: Before LCM, deparaffinize the sections by immersing the slides in xylene

(2 changes, 5 minutes each) followed by rehydration through a reverse ethanol series

(100%, 95%, 70% ethanol) and finally in RNase-free water. Air dry the slides completely

before microdissection.

Protocol 2: Laser Capture Microdissection and RNA
Extraction
This protocol describes the isolation of specific cells using an LCM instrument and subsequent

RNA extraction.
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Materials:

LCM Instrument (e.g., ArcturusXT™, PALM® MicroBeam)

LCM caps (e.g., CapSure™ HS LCM Caps)

RNA extraction kit suitable for small samples (e.g., PicoPure™ RNA Isolation Kit, RNeasy®

Micro Kit)

DNase I

Carrier RNA (e.g., glycogen or linear acrylamide)

Procedure:

Microdissection:

Place the deparaffinized slide on the LCM instrument stage.

Identify the target cells or tissues under the microscope.

Use the laser to cut and capture the desired cells onto the LCM cap.

Repeat the process until a sufficient number of cells are collected (typically several

thousand cells, depending on the downstream application).

RNA Extraction:

Immediately after collection, add the extraction buffer from the RNA isolation kit directly to

the captured cells on the LCM cap.

Follow the manufacturer's protocol for the chosen RNA isolation kit, ensuring to include the

DNase I treatment step to remove any contaminating genomic DNA.

The addition of carrier RNA is highly recommended to improve the recovery of the small

amounts of RNA from the LCM samples.

RNA Quality and Quantity Assessment:
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Assess the quality and quantity of the extracted RNA using a specialized

spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Due to the low concentrations, specialized kits for pico-scale RNA analysis may be

required.

Protocol 3: Downstream RNA Amplification and Analysis
Given the low yield of RNA from LCM samples, an amplification step is often necessary before

downstream analysis like RNA-sequencing or microarray hybridization.

Materials:

RNA amplification kit (e.g., a T7-based linear amplification kit)

Reagents for reverse transcription, in vitro transcription, and labeling

RNA-sequencing or microarray platform

Procedure:

RNA Amplification:

Use a linear RNA amplification kit to increase the amount of RNA. These kits typically

involve one or two rounds of reverse transcription followed by in vitro transcription to

generate amplified antisense RNA (aRNA).

Quality Control of Amplified RNA:

Assess the size distribution and yield of the aRNA using a bioanalyzer.

Library Preparation and Sequencing (for RNA-Seq):

Prepare sequencing libraries from the amplified RNA according to the protocols of the

chosen sequencing platform.

Labeling and Hybridization (for Microarrays):
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Label the aRNA with a fluorescent dye and hybridize it to a Medicago truncatula gene

chip.

Data Analysis:

Analyze the sequencing or microarray data to identify differentially expressed genes

between different cell types or conditions.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for LCM of Medicago root tissues.
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Caption: Simplified Nod factor signaling pathway in Medicago.
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Caption: Cytokinin signaling in Medicago nodule development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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